1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate

CAS No.: 867009-56-1

Cat. No.: VC2663988

Molecular Formula: C17H29NO6

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867009-56-1 |

|---|---|

| Molecular Formula | C17H29NO6 |

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C17H29NO6/c1-6-22-13(19)12-17(14(20)23-7-2)8-10-18(11-9-17)15(21)24-16(3,4)5/h6-12H2,1-5H3 |

| Standard InChI Key | SXZLSDSEEKQYPA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC |

| Canonical SMILES | CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

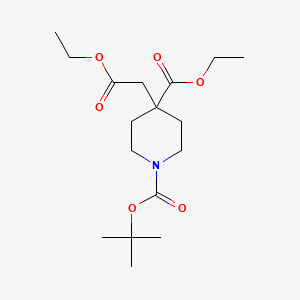

1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate belongs to the class of piperidine derivatives featuring multiple carboxylate groups. The official IUPAC name for this compound is 1-O-tert-butyl 4-O-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate, which describes its complex molecular structure with precision. The compound can be uniquely identified through several standardized chemical identifiers that allow for its unambiguous recognition in chemical databases and literature. These identifiers include its CAS registry number (867009-56-1), PubChem Compound ID (52987806), and Standard InChIKey (SXZLSDSEEKQYPA-UHFFFAOYSA-N).

Structural Features and Molecular Representation

The molecular structure of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate comprises a piperidine ring as its core structural element, with several functional groups attached. The compound's structure can be represented through various molecular notations including SMILES notation (CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC) and Standard InChI string (InChI=1S/C17H29NO6/c1-6-22-13(19)12-17(14(20)23-7-2)8-10-18(11-9-17)15(21)24-16(3,4)5/h6-12H2,1-5H3). These representations provide a means of communicating the exact arrangement of atoms and bonds within the molecule, facilitating its identification and comparison with related compounds.

The structural features of this molecule include:

-

A six-membered piperidine ring forming the core scaffold

-

A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom

-

An ethyl ester group attached to one of the carboxylate functions

-

An ethoxy-2-oxoethyl side chain at the 4-position of the piperidine ring

-

Multiple stereogenic centers that contribute to its three-dimensional structure

Physical and Chemical Properties

Basic Physical Properties

The comprehensive physical properties of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate are essential for understanding its behavior in various chemical and pharmaceutical applications. The compound exists as a stable organic substance under normal laboratory conditions. The table below summarizes its key physical and molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H29NO6 |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 867009-56-1 |

| Physical State | Solid (presumed based on similar compounds) |

| Canonical SMILES | CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC |

| Standard InChIKey | SXZLSDSEEKQYPA-UHFFFAOYSA-N |

| PubChem Compound ID | 52987806 |

Chemical Reactivity

As a multi-functional organic molecule, 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate exhibits reactivity patterns consistent with its constituent functional groups. The tert-butyloxycarbonyl (Boc) group on the nitrogen atom acts as a protecting group that can be selectively removed under acidic conditions, making the compound valuable in multi-step organic syntheses. The ethyl ester functions present in the molecule are susceptible to nucleophilic attack, enabling various transformation reactions including hydrolysis, transesterification, and aminolysis.

The compound's reactivity is largely dominated by the carboxylate ester groups, which can undergo various transformations while maintaining the integrity of the piperidine ring. This selective reactivity makes it particularly useful as a building block in the synthesis of more complex molecules with pharmacological potential. The chemical behavior of this compound would be expected to parallel that of other dicarboxylate esters, with additional considerations due to the presence of the nitrogen-containing heterocycle.

Synthetic Applications and Preparation Methods

Industrial Production Considerations

The industrial-scale production of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate would necessitate optimization of reaction parameters to maximize yield while maintaining cost-effectiveness. According to commercial supplier information, the compound is typically produced at a purity level of approximately 98%, indicating that effective purification techniques are employed in its manufacture . Industrial production considerations would include the selection of appropriate solvents, reaction temperatures, and catalysts to enhance reaction efficiency and product quality.

Applications in Chemical and Pharmaceutical Research

Related Compounds and Their Applications

Several structurally related compounds provide insight into the potential applications of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate. For instance, tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, a similar compound with an unsaturated bond, is commercially available and finds application in organic synthesis . Another related compound, tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (also known as N-Boc-4-piperidineacetaldehyde), has been utilized as a reactant in the synthesis of various organic compounds, including reactions such as α-arylation of aldehydes and enantioselective α-benzylation of aldehydes via photoredox organocatalysis.

The structural similarities between these compounds suggest that 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate may find application in comparable synthetic transformations, particularly those requiring a more complex and functionalized piperidine scaffold. The presence of additional ester groups in the target compound provides further opportunities for selective chemical transformations.

Analytical Methods and Characterization

Spectroscopic and Chromatographic Analysis

The characterization of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate typically employs a combination of spectroscopic and chromatographic techniques to confirm its identity and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) would reveal characteristic signals corresponding to the various functional groups, including the tert-butyl group, ethyl esters, and piperidine ring protons and carbons. Mass spectrometry would provide accurate molecular weight determination and fragmentation patterns consistent with the compound's structure.

Gas Chromatography (GC) analysis is commonly used to evaluate the purity of such compounds, with a typical purity standard of >97% indicated for commercial samples . The compound's relatively high molecular weight and the presence of multiple polar functional groups might also make High-Performance Liquid Chromatography (HPLC) a suitable method for its analysis and purification.

Chemical Identity Verification

Verification of the chemical identity of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate can be accomplished through comparison of its analytical data with established chemical identifiers. These include its Standard InChI, InChIKey, and SMILES notations, which provide unique representations of its molecular structure . The compound's molecular formula (C17H29NO6) and exact monoisotopic mass would also serve as important verification parameters in high-resolution mass spectrometric analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume